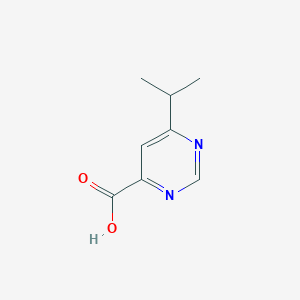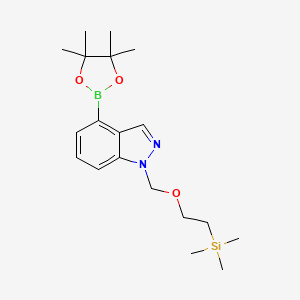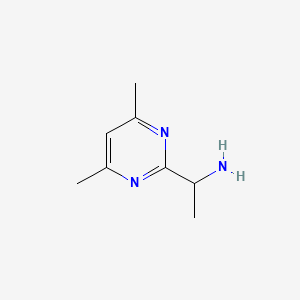
1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
- 1-(4-Methylpyrimidin-2-yl)ethan-1-amine
- 1-[1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dimethyl substitution on the pyrimidine ring enhances its stability and reactivity compared to other similar compounds.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-6(2)11-8(10-5)7(3)9/h4,7H,9H2,1-3H3 |
InChIキー |
SXFLQDQZOKBKQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)
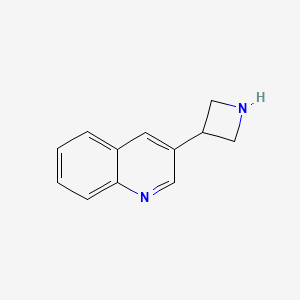

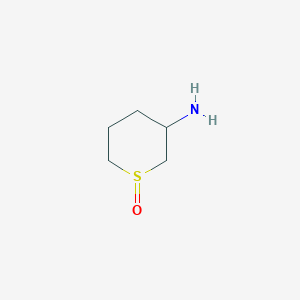
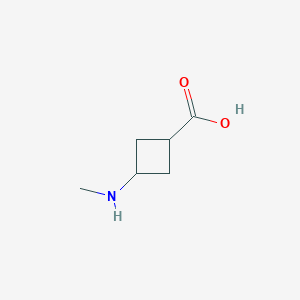
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)


![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
